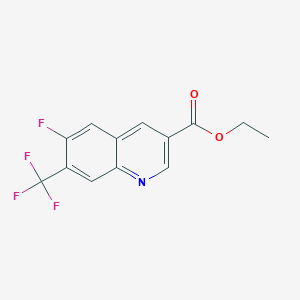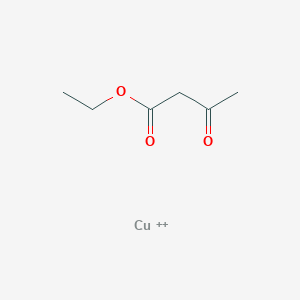
copper;ethyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, is an organic compound with the formula C6H10O3. It is a colorless liquid that is widely used in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of both ester and ketone functional groups, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-oxobutanoate can be synthesized through the Claisen condensation reaction, where ethyl acetate is treated with sodium ethoxide. The reaction involves the formation of an enolate ion, which then undergoes nucleophilic attack on another molecule of ethyl acetate, followed by elimination of ethanol .
Industrial Production Methods
In industrial settings, ethyl 3-oxobutanoate is produced by the esterification of acetoacetic acid with ethanol. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxobutanoate undergoes various types of chemical reactions, including:
Alkylation: The enolate ion formed from ethyl 3-oxobutanoate can react with alkyl halides to form alkylated products.
Condensation: It can participate in aldol condensation reactions to form β-hydroxy ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Condensation: Base catalysts like sodium hydroxide are used to facilitate aldol condensation.
Reduction: Lithium aluminum hydride is a common reducing agent for converting the ketone group to an alcohol.
Major Products Formed
Alkylation: Alkylated esters
Condensation: β-Hydroxy ketones
Reduction: Alcohols
Applications De Recherche Scientifique
Ethyl 3-oxobutanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-oxobutanoate involves the formation of an enolate ion, which can undergo various nucleophilic addition and substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with electrophiles to form new carbon-carbon bonds . This reactivity is crucial in many synthetic pathways, making ethyl 3-oxobutanoate a versatile intermediate in organic chemistry .
Comparaison Avec Des Composés Similaires
Ethyl 3-oxobutanoate is similar to other β-keto esters, such as methyl acetoacetate and diethyl malonate. it is unique due to its specific reactivity and the ease with which it forms enolate ions . This makes it particularly useful in alkylation and condensation reactions compared to its analogs .
List of Similar Compounds
- Methyl acetoacetate
- Diethyl malonate
- Ethyl benzoylacetate
Propriétés
Formule moléculaire |
C6H10CuO3+2 |
|---|---|
Poids moléculaire |
193.69 g/mol |
Nom IUPAC |
copper;ethyl 3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.Cu/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;/q;+2 |
Clé InChI |
XWSMLFILTUBCCF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
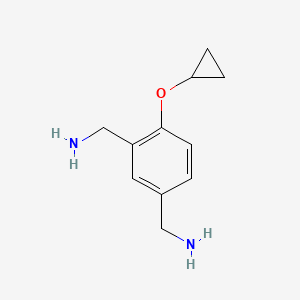
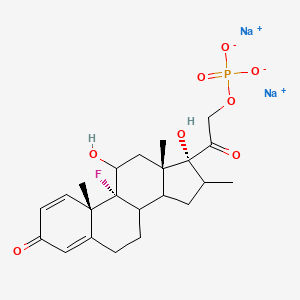
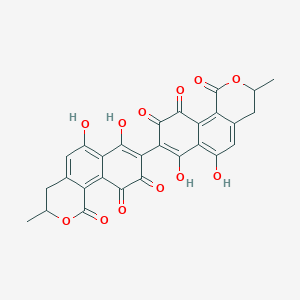
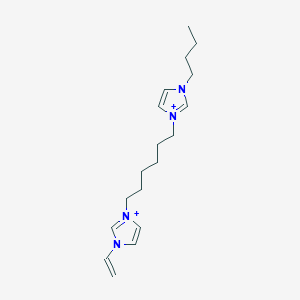
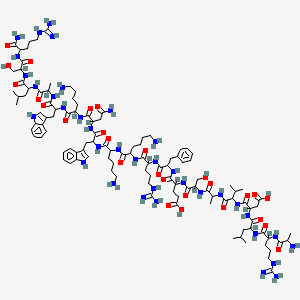
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)

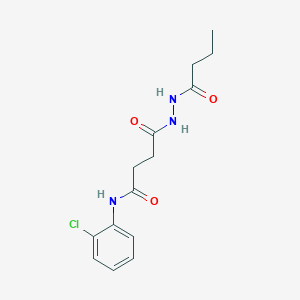
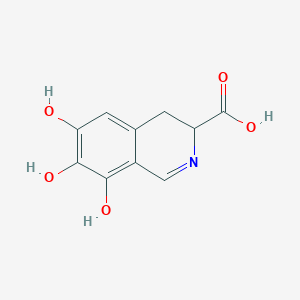
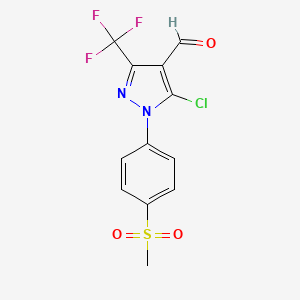

![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)
